![molecular formula C15H17Cl2N3O B2834828 N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide CAS No. 2223814-46-6](/img/structure/B2834828.png)
N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide, also known as JNJ-42165279, is a novel compound that has been developed for scientific research applications. This compound belongs to the class of piperidine derivatives and has been shown to possess potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide is not fully understood. However, it has been shown to act as a selective and potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine. This compound has also been shown to modulate the activity of various neurotransmitter receptors, including the 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Biochemical and Physiological Effects
N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, leading to an improvement in mood and cognitive function. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide in lab experiments is its high potency and selectivity. This compound has been shown to have a good safety profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for the study of N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide. One area of research is the investigation of its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another area of research is the investigation of its potential use as a cognitive enhancer. Further studies are also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
In conclusion, N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide is a novel compound that has shown potential therapeutic properties. Its high potency and selectivity make it a promising candidate for further research in the treatment of various neurological disorders. However, further studies are needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide involves the reaction between 2,6-dichlorobenzaldehyde and piperidine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with cyanomethyl acetamide to yield the final compound. The synthesis of this compound has been reported in the literature, and it has been shown to have a good yield and purity.
Scientific Research Applications
N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide has been shown to possess potential therapeutic properties. It has been investigated for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. This compound has also been studied for its potential use as a cognitive enhancer and for its anti-inflammatory properties.
properties
IUPAC Name |
N-(cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c16-12-2-1-3-13(17)15(12)11-4-8-20(9-5-11)10-14(21)19-7-6-18/h1-3,11H,4-5,7-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLHJKSTDXHHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.